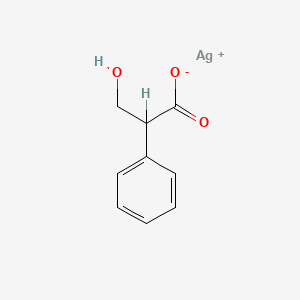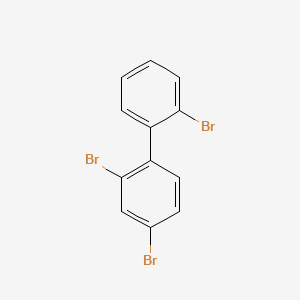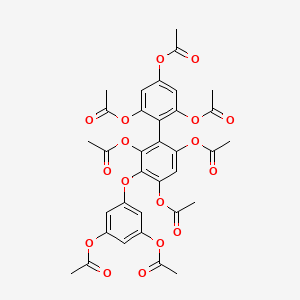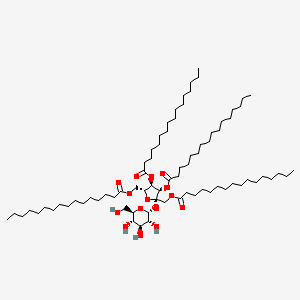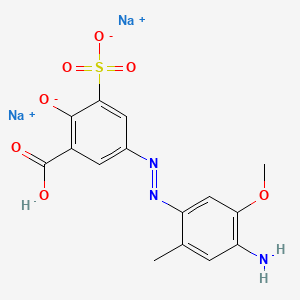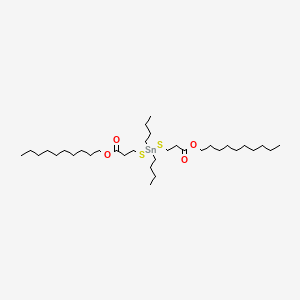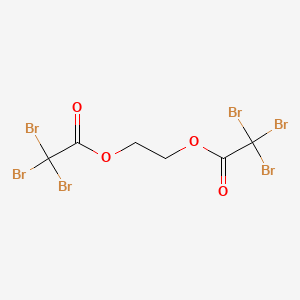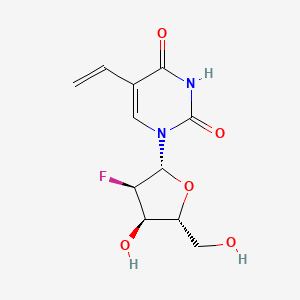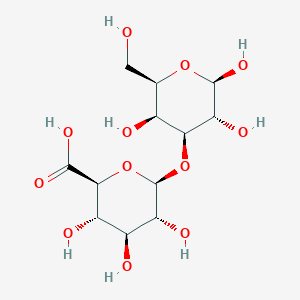
3-O-beta-D-glucopyranuronosyl-beta-D-galactopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glucuronic acid-galactose (Glca-gal) is a disaccharide unit commonly found in glycosaminoglycans, which are essential components of the extracellular matrix in animal tissues. These compounds play crucial roles in various biological processes, including cell signaling, proliferation, and structural integrity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glca-gal typically involves glycosylation reactions where glucuronic acid (GlcA) is linked to galactose (Gal). One common method is the use of glycosyl chlorides as donors, activated by heating in the presence of a combination of Bu4NBr, P(OEt)3, and excess Hünig’s base . This method allows for the formation of the glycosidic bond under controlled conditions.
Industrial Production Methods
Industrial production of Glca-gal often employs enzymatic synthesis due to its efficiency and specificity. Enzymes such as glycosyltransferases are used to catalyze the formation of the glycosidic bond between GlcA and Gal. This method is preferred for large-scale production as it reduces the number of synthetic steps and minimizes the use of hazardous chemicals .
Análisis De Reacciones Químicas
Types of Reactions
Glca-gal undergoes various chemical reactions, including:
Oxidation: Glca-gal can be oxidized to form uronic acids.
Reduction: Reduction reactions can convert Glca-gal to its corresponding alcohols.
Substitution: Substitution reactions can modify the hydroxyl groups on the sugar units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodic acid and nitric acid.
Reduction: Sodium borohydride is often used for reduction reactions.
Substitution: Acyl chlorides and alkyl halides are used for substitution reactions under basic conditions.
Major Products
Oxidation: Uronic acids.
Reduction: Sugar alcohols.
Substitution: Various substituted sugar derivatives.
Aplicaciones Científicas De Investigación
Glca-gal has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Plays a role in cell signaling and structural integrity of tissues.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in treating diseases related to extracellular matrix dysfunction.
Industry: Used in the production of biomaterials and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of Glca-gal involves its interaction with specific receptors and enzymes in the extracellular matrix. It binds to proteins such as CD44, which are involved in cell adhesion and migration. The binding of Glca-gal to these proteins can modulate various signaling pathways, influencing cell behavior and tissue homeostasis .
Comparación Con Compuestos Similares
Similar Compounds
Heparan sulfate: Contains glucuronic acid but differs in its sulfation pattern.
Chondroitin sulfate: Similar structure but includes sulfated galactosamine instead of galactose.
Dermatan sulfate: Contains iduronic acid instead of glucuronic acid.
Uniqueness
Glca-gal is unique due to its specific glycosidic linkage and its role in forming the backbone of various glycosaminoglycans. Its distinct structure allows it to interact with different molecular targets compared to other similar compounds, making it a valuable component in biological and medical research .
Propiedades
Número CAS |
4343-50-4 |
|---|---|
Fórmula molecular |
C12H20O12 |
Peso molecular |
356.28 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O12/c13-1-2-3(14)8(7(18)11(21)22-2)23-12-6(17)4(15)5(16)9(24-12)10(19)20/h2-9,11-18,21H,1H2,(H,19,20)/t2-,3+,4+,5+,6-,7-,8+,9+,11-,12-/m1/s1 |
Clave InChI |
GGFHJVYVXSKMOX-HNGKQJQCSA-N |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





